

The Selective Glutaminase (GLS1) Inhibitor CB-839: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction."[1] Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of glutamine to glutamate.[2][3] This process provides cancer cells with essential metabolic intermediates for energy production, biosynthesis, and redox homeostasis.[1][3] CB-839 (Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.[4] [5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer cell death and tumor growth inhibition.[6] This technical guide provides an in-depth overview of CB-839, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer Metabolism

Many tumor cells are highly dependent on glutamine as a primary source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential macromolecules like nucleotides, amino acids, and lipids.[1][3] Glutaminase 1 (GLS1) is the rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers,



correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor

CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure

- Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]
- Molecular Formula: C₂₆H₂₄F₃N₇O₃S[9]
- Molecular Weight: 571.58 g/mol [9]

Mechanism of Action

CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6] This blockade of glutaminolysis has several downstream effects on cancer cells:

- Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a precursor to the TCA cycle intermediate α-ketoglutarate, CB-839 impairs anaplerosis, leading to decreased energy production.[1]
- Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for rapidly dividing cells.[1]
- Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione
 (GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises
 GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis.
 [1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the point of intervention for CB-839.





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Caption: Glutaminolysis pathway and CB-839's point of inhibition.

Quantitative Data In Vitro Potency of CB-839

The half-maximal inhibitory concentration (IC₅₀) of CB-839 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.



Cell Line	Cancer Type	IC50 (nM)	Reference
Recombinant Human GAC	-	24	[11]
Endogenous Glutaminase (mouse kidney)	-	23	[4]
Endogenous Glutaminase (mouse brain)	-	28	[4]
HCC1806	Triple-Negative Breast Cancer	55	
MDA-MB-231	Triple-Negative Breast Cancer	19	
A549	Non-Small Cell Lung Cancer	26	[4]
CAKI-1	Renal Cell Carcinoma	40	[4]
HCT-116	Colorectal Carcinoma	28	[4]
NCI-H460	Non-Small Cell Lung Cancer	36	[4]
CT-26	Colorectal Carcinoma	420	[4]

Preclinical Pharmacokinetics of CB-839

Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

Species	Dose	T _{max} (hours)	t½ (hours)	Reference
Mouse	200 mg/kg (oral)	4	~4	[12][13]
Patient (Phase 1)	800 mg BID	4.0	4.2	[14]



In Vivo Efficacy of CB-839

CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a single agent and in combination with other therapies.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)	Reference
Patient-Derived TNBC	Triple-Negative Breast Cancer	CB-839 (200 mg/kg, p.o.)	Significant	
JIMT-1	HER2+ Breast Cancer	CB-839 (200 mg/kg, p.o.)	54%	[5]
JIMT-1	HER2+ Breast Cancer	CB-839 + Paclitaxel	100%	[5]
HN5	Head and Neck Squamous Cell Carcinoma	CB-839 (200 mg/kg, p.o.)	94.9% (vs. vehicle)	[15]
CAL-27	Head and Neck Squamous Cell Carcinoma	CB-839 + Ionizing Radiation	Significant reduction vs. monotherapy	[15]

Experimental Protocols Glutaminase (GLS1) Activity Assay

This protocol is adapted from a commercially available GLS1 inhibitor screening assay kit.[5]

Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.

Materials:

- Purified recombinant GLS1 enzyme
- L-Glutamine (substrate)
- NAD+



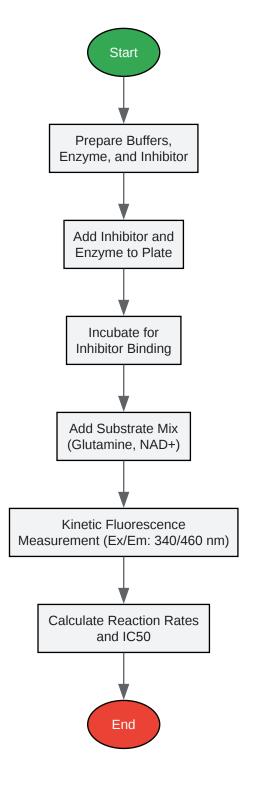
- Coupling reagent (e.g., glutamate dehydrogenase)
- GLS1 assay buffer
- CB-839
- 96-well black microplate
- Fluorescent microplate reader

Procedure:

- Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended concentration.
- Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired concentration.
- Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.
- · Assay Plate Setup:
 - To the wells, add the test inhibitor (CB-839) or vehicle control.
 - Add the diluted GLS1 enzyme to all wells except the "Blank" control.
 - Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
- Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD+ in 1X GLS1 buffer.
- Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm and an emission of 460 nm, taking readings every minute for a set duration.



• Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition of GLS1 activity by CB-839. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for the GLS1 activity assay.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][16][17]

Objective: To determine the effect of CB-839 on the viability of cancer cells.

Materials:

- · Cancer cell line of interest
- · Complete cell culture medium
- CB-839
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

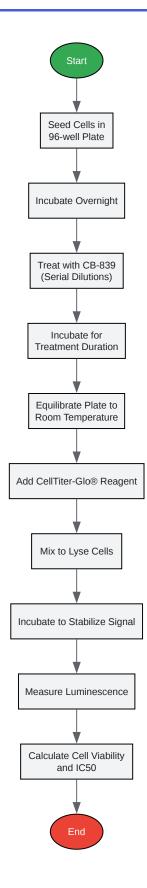
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 μ L of complete medium.
 - Include wells with medium only for background measurement.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of CB-839 in complete medium.



- Add the diluted CB-839 or vehicle control to the appropriate wells.
- Incubate for the desired treatment duration (e.g., 72 hours).
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all readings.
 - Normalize the data to the vehicle-treated control wells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the CB-839 concentration to determine the IC50 value.





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Caption: Workflow for the CellTiter-Glo® cell viability assay.



In Vivo Xenograft Study

This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse xenograft model.[18][19]

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- · Cancer cell line of interest
- Matrigel (optional)
- CB-839 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
- · Tumor Growth and Randomization:
 - Monitor the mice for tumor growth.
 - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:



- Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically twice daily (BID).
- Continue treatment for the duration of the study.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
 - Calculate the tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Study Endpoint and Analysis:
 - The study may be terminated when the tumors in the control group reach a maximum allowable size.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
 - Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of CB-839.

Clinical Development

CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other anticancer agents.[20][21][22][23][24][25][26] The clinical trial NCT02071862 was a Phase 1/2 study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in patients with advanced solid tumors.[12][20][21][22][23][24][25][26] The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.[21]

Conclusion

CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and



clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of CB-839.

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